7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Description
7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a structurally complex compound featuring a 7-azaspiro[3.5]nonane core fused to a 4-cyclobutyl-substituted 1,4-diazepane moiety via a methanone linker. This compound has drawn attention in medicinal chemistry due to its structural resemblance to inhibitors of fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation .
Properties
Molecular Formula |
C18H31N3O |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C18H31N3O/c22-17(15-13-18(14-15)5-7-19-8-6-18)21-10-2-9-20(11-12-21)16-3-1-4-16/h15-16,19H,1-14H2 |
InChI Key |
RAAAZBURPGNTLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3CC4(C3)CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the diazepane and cyclobutyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
7-Azaspiro
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
(a) FAAH Inhibitors with Spirocyclic Cores
The compound shares structural homology with FAAH inhibitors such as 7-azaspiro[3.5]nonane-7-carboxamides (WO2010049841) and 1-oxa-8-azaspiro[4,5]decane-8-carboxamides (WO2010058318) . Key differences include:
- Cyclobutyl vs. Other Groups : The 4-cyclobutyl on the diazepane may enhance metabolic stability compared to bulkier substituents in analogues.
(b) Diazepane-Containing Therapeutics
The dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) shares the 1,4-diazepan-1-yl methanone scaffold . However, MK-4305’s benzoxazole and triazole substituents confer specificity for orexin receptors, whereas the target compound’s spirocyclic and cyclobutyl groups likely direct it toward FAAH.
(c) Steric Considerations in Methanone Derivatives
Cyclopentyl(1-indole-3-yl)methanone and cyclohexyl(1-indole-3-yl)methanone exhibit steric hindrance at positions 2 and 3 of the indole fragment, suppressing spectral peaks . In contrast, the target compound’s spirocyclic system may reduce steric clashes, improving conformational stability.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
FAAH Inhibition Potential
The cyclobutyl group’s smaller size versus cyclohexyl (as in WO2010058318) could minimize off-target interactions.
Selectivity vs. Diazepane Derivatives
MK-4305’s orexin receptor antagonism highlights how substituents on the diazepane ring dictate target specificity . The absence of heteroaromatic groups in the target compound suggests divergent therapeutic applications.
Steric Optimization
Unlike cyclopentyl/cyclohexyl-indole methanones , the spirocyclic system in the target compound likely avoids steric clashes, enhancing stability and binding efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
